(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone
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Overview
Description
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H10F2N2O4 It is characterized by the presence of both fluorine and nitro groups on the phenyl ring, as well as a morpholino group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone typically involves the reaction of 2,6-difluoro-3-nitrobenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (2,6-difluoro-3-aminophenyl)(morpholino)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to various enzymes or receptors. The morpholino group may enhance its solubility and facilitate its transport within biological systems. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluoro-3-nitrophenyl)(piperidino)methanone
- (2,6-Difluoro-3-nitrophenyl)(morpholino)ethanone
- (2,6-Difluoro-3-nitrophenyl)(morpholino)propanone
Uniqueness
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is unique due to the specific combination of functional groups it possesses. The presence of both fluorine and nitro groups on the phenyl ring, along with the morpholino group, imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O4/c12-7-1-2-8(15(17)18)10(13)9(7)11(16)14-3-5-19-6-4-14/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCXYNWMQWJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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